molecular formula C17H16O2 B1437345 4-(9H-fluoren-3-yl)butanoic acid CAS No. 1036466-51-9

4-(9H-fluoren-3-yl)butanoic acid

Cat. No.: B1437345
CAS No.: 1036466-51-9
M. Wt: 252.31 g/mol
InChI Key: ZMADNJOXXYWVRY-UHFFFAOYSA-N
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Description

“4-(9H-fluoren-3-yl)butanoic acid” is a chemical compound with the molecular formula C17H16O2 . Its molecular weight is 252.31 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorene group attached to a butanoic acid group . The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring .

Scientific Research Applications

Fluorescence and Sensing Properties

  • Fluorescence Behavior : Studies on carbazole-based dyes, similar in structure to 4-(9H-fluoren-3-yl)butanoic acid, show varied fluorescence intensities influenced by pH and temperature, and enhanced fluorescence in the presence of β-cyclodextrin. These findings suggest potential applications in fluorescence-based sensing and imaging technologies (Lao et al., 2012).
  • Selective Sensing Abilities : Derivatives of fluorene compounds demonstrate selective sensing abilities for substances like picric acid, Fe3+, and L-arginine, highlighting their potential as sensitive detectors in chemical and biological contexts (Han et al., 2020).

Pharmaceutical and Biomedical Applications

  • Library for Physiologically Active Compounds : A study involved the synthesis of amides of 4-(3,7-diorganyl-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid for creating a combinatorial library aimed at discovering new physiologically active compounds (Sandulenko et al., 2008).
  • Bioimaging Applications : Water-soluble fluorene derivatives, closely related to this compound, are used in bioimaging due to their two-photon absorption properties, making them attractive for integrin imaging in medical research (Morales et al., 2010).

Material Science and Engineering

  • Optical Gating in Synthetic Ion Channels : A study using a photolabile protecting group similar to this compound demonstrated optical gating in nanofluidic devices, which could find applications in controlled release, sensing, and information processing in nanotechnology (Ali et al., 2012).
  • Molecular Magnetic Refrigerants : Rare-earth metal-organic frameworks incorporating fluorenyl phosphonic acids, akin to this compound, have been synthesized for potential use in magnetic refrigeration, a promising energy-efficient cooling technology (Tang et al., 2016).

Solar Energy

  • Organic Sensitizers for Solar Cells : Organic sensitizers featuring fluorene units are engineered for solar cell applications, demonstrating high conversion efficiency, which suggests that derivatives like this compound could be valuable in photovoltaic research (Kim et al., 2006).

Mechanism of Action

The mechanism of action of “4-(9H-fluoren-3-yl)butanoic acid” is not clear from the available information. It’s possible that its activity could be related to the properties of the fluorene group, but this would depend on the specific context in which the compound is used .

Safety and Hazards

The safety data for “4-(9H-fluoren-3-yl)butanoic acid” suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Properties

IUPAC Name

4-(9H-fluoren-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-17(19)7-3-4-12-8-9-14-11-13-5-1-2-6-15(13)16(14)10-12/h1-2,5-6,8-10H,3-4,7,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMADNJOXXYWVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CCCC(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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